

# Spectral Data Analysis of 2-(4-Methoxybenzamido)acetic acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-(4-Methoxybenzamido)acetic acid

**Cat. No.:** B078517

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This technical guide provides a detailed analysis of the predicted spectral data for **2-(4-Methoxybenzamido)acetic acid**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds, namely 4-methoxybenzoic acid and N-acetylglycine, providing a robust foundation for the characterization of this compound.

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-(4-Methoxybenzamido)acetic acid**.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.5 - 12.0	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~8.6 - 8.8	Triplet	1H	Amide proton (-NH)
~7.8 - 8.0	Doublet	2H	Aromatic protons (ortho to carbonyl)
~6.9 - 7.1	Doublet	2H	Aromatic protons (meta to carbonyl)
~4.1 - 4.3	Doublet	2H	Methylene protons (-CH <sub>2</sub> -)
~3.8 - 3.9	Singlet	3H	Methoxy protons (-OCH <sub>3</sub> )

Solvent: DMSO-d<sub>6</sub>

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data**

Chemical Shift (ppm)	Assignment
~171.0 - 173.0	Carboxylic acid carbonyl carbon (-COOH)
~166.0 - 168.0	Amide carbonyl carbon (-C=O)
~162.0 - 164.0	Aromatic carbon (para to carbonyl, attached to -OCH <sub>3</sub> )
~129.0 - 131.0	Aromatic carbons (ortho to carbonyl)
~125.0 - 127.0	Aromatic carbon (ipso, attached to carbonyl)
~113.0 - 115.0	Aromatic carbons (meta to carbonyl)
~55.0 - 57.0	Methoxy carbon (-OCH <sub>3</sub> )
~41.0 - 43.0	Methylene carbon (-CH <sub>2</sub> -)

Solvent: DMSO-d<sub>6</sub>

**Table 3: Predicted IR Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300 - 3400	Medium	N-H stretch (amide)
~2500 - 3300	Broad	O-H stretch (carboxylic acid)
~1700 - 1730	Strong	C=O stretch (carboxylic acid)
~1640 - 1670	Strong	C=O stretch (amide I)
~1600, ~1510	Medium-Strong	C=C stretches (aromatic)
~1520 - 1550	Medium	N-H bend (amide II)
~1250	Strong	C-O stretch (aryl ether)
~1170	Medium	C-O stretch (carboxylic acid)

**Table 4: Predicted Mass Spectrometry Data**

m/z	Interpretation
209	[M] <sup>+</sup> , Molecular ion
151	[M - C <sub>2</sub> H <sub>2</sub> O <sub>2</sub> ] <sup>+</sup> , Loss of glycyl group
135	[C <sub>8</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup> , 4-Methoxybenzoyl cation
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> , Loss of CO from 4-methoxybenzoyl cation
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> , Phenyl cation

## Experimental Protocols

The following are generalized experimental protocols that would be suitable for the acquisition of spectral data for **2-(4-Methoxybenzamido)acetic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-(4-Methoxybenzamido)acetic acid** (5-10 mg) would be dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>. The solution would be transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, a standard pulse sequence would be used, with a spectral width of approximately 16 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence would be employed, with a spectral width of around 220 ppm. Chemical shifts would be referenced to the residual solvent peak.

## Infrared (IR) Spectroscopy

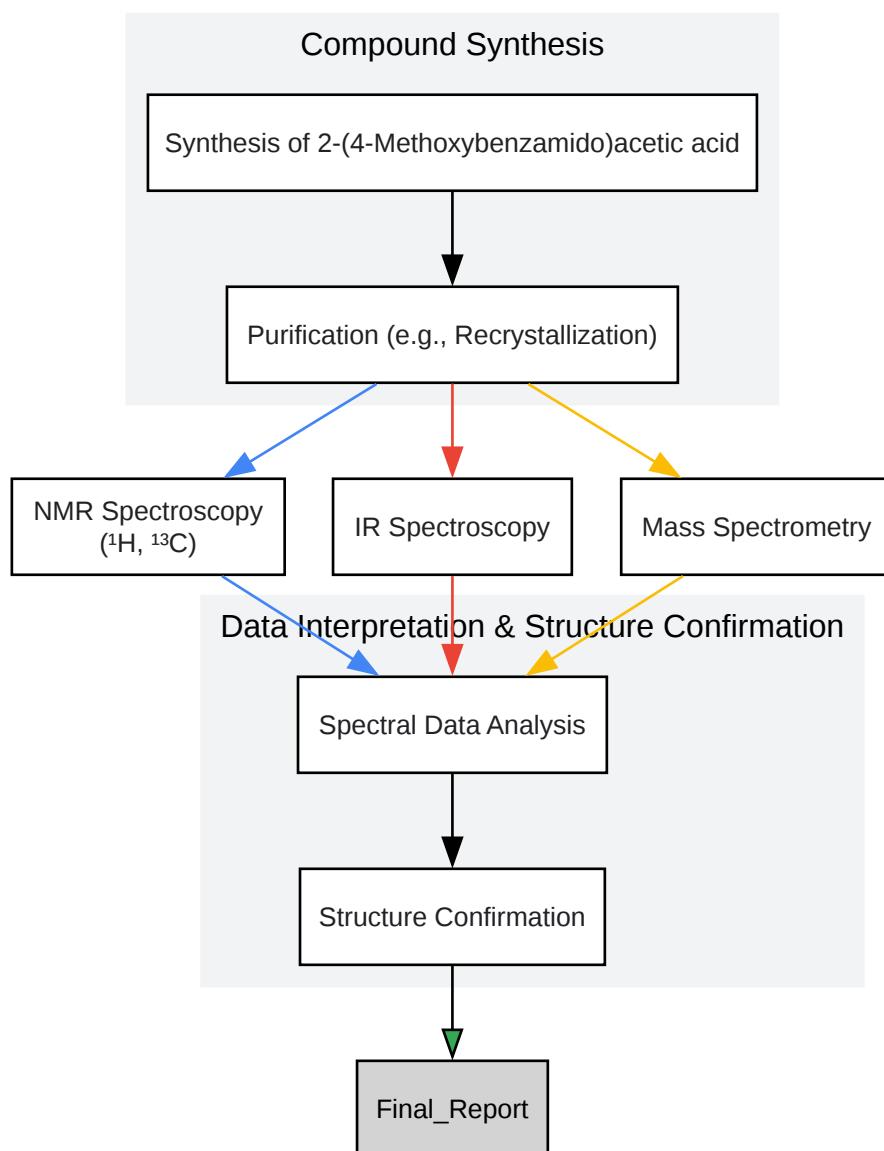
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectral analysis would be performed using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable. The sample would be ionized by a 70 eV electron beam. The resulting ions would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected. The mass spectrum would be recorded over a mass-to-charge (m/z) range of approximately 50-300.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **2-(4-Methoxybenzamido)acetic acid**.



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Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

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